Cas no 101390-89-0 ([3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one)

[3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one structure
101390-89-0 structure
Nome del prodotto:[3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one
Numero CAS:101390-89-0
MF:C22H34O5
MW:378.50236749649
CID:207966

[3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • Dicyclopenta[a,d]cycloocten-2(1H)-one,5-(acetyloxy)dodecahydro-6,7-dihydroxy-4,9a-dimethyl-1-methylene-7-(1-methylethyl)-,(3aR,4R,5S,6R,6aS,7R,9aR,10aR)-
    • [3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one
    • Dicyclopenta[a,d]cycloocten-2(1H)-one,5-(acetyloxy)dodecahydro-6,7-dihydroxy-4,9a-dimethyl-1-methylene-7-(1-methylethyl)-,(3a
    • Dicyclopenta[a,d]cycloocten-2(1H)-one,5-(acetyloxy)dodecahydro-6,7-dihydroxy-4,9a-dimethyl-1-methylene-7-(1-methylethyl)-,[3aR-(3aa,4b,5a,6a,6aa,7b,9ab,10aa)]-
    • Fusicoccane D
    • Fusicoplagin D
    • (-)-Fusicoplagin D
    • CID 101321361
    • Dicyclopenta[a,d]cycloocten-2(1H)-one, 5-(acetyloxy)dodecahydro-6,7-dihydroxy-4,9a-dimethyl-1-methylene-7-(1-methylethyl)-, (3aR,4R,5S,6R,6aS,7R,9aR,10aR)-
    • Inchi: 1S/C22H34O5/c1-11(2)22(26)8-7-21(6)10-16-12(3)17(24)9-15(16)13(4)19(27-14(5)23)18(25)20(21)22/h11,13,15-16,18-20,25-26H,3,7-10H2,1-2,4-6H3/t13-,15+,16+,18+,19+,20-,21-,22-/m1/s1
    • Chiave InChI: XSFSJNOGDNLBBA-IHVLQLBFSA-N
    • Sorrisi: O[C@@]1(C(C)C)CC[C@]2(C)C[C@H]3C(=C)C(C[C@H]3[C@@H](C)[C@@H]([C@@H]([C@H]21)O)OC(C)=O)=O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 3
  • Complessità: 655
  • Superficie polare topologica: 83.8

[3aR,6aα,10aα,(-)]-5α-Acetoxy-3,3aα,4,5,6,6a,7,8,9,9a,10,10a-dodecahydro-6α,7β-dihydroxy-7-isopropyl-4β,9aβ-dimethyl-1-methylenedicyclopenta[a,d]cyclooctene-2(1H)-one Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.